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Compound of Interest

Compound Name:
3-Methoxy-5-

(trifluoromethoxy)phenol

CAS No.: 1261752-88-8

Cat. No.: B2745157

Get Quote

Executive Summary
3-Methoxy-5-(trifluoromethoxy)phenol is a high-value pharmacophore used in drug

discovery to modulate lipophilicity (

) and metabolic stability. The meta-substitution pattern of the methoxy and trifluoromethoxy
groups creates a unique electronic environment, making the phenol a versatile handle for
etherification or cross-coupling reactions.

This guide details two scalable synthetic pathways:

Process A (Convergent): A rapid, two-step hydrolysis from the commercially available aniline

precursor, ideal for gram-scale delivery.

Process B (Linear/De Novo): A robust, multi-step route starting from commodity chemicals

(3,5-dinitroanisole), incorporating a critical oxidative fluorodesulfurization step to install the

trifluoromethoxy (
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) motif.

Retrosynthetic Analysis
The strategic disconnection relies on the stability of the trifluoromethoxy group under acidic

hydrolysis conditions and the accessibility of the aniline precursor.
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Figure 1: Retrosynthetic logic flow from commodity precursors to the target phenol.
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Process A: Diazotization-Hydrolysis (Gram to Kilo
Scale)
Objective: Convert 3-methoxy-5-(trifluoromethoxy)aniline to the target phenol via a diazonium

intermediate. Precursor: 3-Methoxy-5-(trifluoromethoxy)aniline (CAS 349-55-3 analog or

similar).

Reaction Scheme
Detailed Protocol
Step 1: Diazonium Salt Formation

Charge: In a 1 L jacketed reactor, dissolve 3-methoxy-5-(trifluoromethoxy)aniline (100 g, 0.48

mol) in 15% aqueous H₂SO₄ (600 mL).

Cool: Chill the suspension to 0–5 °C. Ensure vigorous stirring to maintain a uniform slurry.

Diazotize: Add a solution of NaNO₂ (36.5 g, 0.53 mol, 1.1 eq) in water (100 mL) dropwise

over 45 minutes. Maintain internal temperature

.

Checkpoint: The solution should become clear/translucent. Test with starch-iodide paper

(instant blue/black confirms excess nitrite).

Age: Stir at 0 °C for 30 minutes to ensure complete conversion.

Quench: Destroy excess nitrous acid by adding Urea (approx. 2–3 g) until starch-iodide

paper remains white.

Step 2: Hydrolysis (The Cohen Modification)

Prepare Hydrolysis Medium: In a separate 5 L reactor, prepare a solution of Cu(NO₃)₂·3H₂O

(116 g, 1.0 eq) in water (1.5 L) containing Cu₂O (3.5 g, 5 mol%). Heat this mixture to 60 °C.

Rationale: Copper salts significantly improve the yield of phenols from electron-deficient

diazonium salts compared to simple acidic hydrolysis, preventing azo-coupling side
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reactions.

Addition: Transfer the cold diazonium solution (from Step 1) slowly into the warm copper

solution over 60 minutes.

Observation: Nitrogen gas evolution will be vigorous. Use a gas bubbler to monitor rate.

Reaction: After addition, stir at 60–70 °C for 1 hour.

Workup: Cool to room temperature. Extract with Ethyl Acetate (3 × 500 mL).

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify

via silica gel chromatography (Hexanes/EtOAc 9:1) or vacuum distillation if scale permits.

Expected Yield: 75–85% Appearance: Pale yellow oil or low-melting solid.

Process B: De Novo Synthesis (Industrial Scale)
Objective: Synthesize the scaffold from 3,5-dinitroanisole when the aniline precursor is

unavailable or cost-prohibitive. This route features the Oxidative Fluorodesulfurization to install

the

group.
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Figure 2: Linear synthesis workflow. Step 4 is the critical technology step.

Critical Step: OCF₃ Installation (Steps 3 & 4)
This protocol transforms a phenol (3-methoxy-5-nitrophenol) into a trifluoromethoxy arene.

Precursor: 3-Methoxy-5-nitrophenol (Derived from 3,5-dinitroanisole via partial reduction and

hydrolysis).
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Step 3: O-Aryl Xanthate Formation

Reagents: Dissolve 3-methoxy-5-nitrophenol (50 g) in DMF (250 mL). Add NaH (60%

dispersion, 1.2 eq) carefully at 0 °C.

Add CS₂: Add Carbon Disulfide (1.5 eq) and stir for 1 hour (formation of deep red xanthate

anion).

Methylate: Add Methyl Iodide (MeI, 1.5 eq) and warm to RT. Stir 2 hours.

Isolate: Quench with water, extract with EtOAc. The product is O-(3-methoxy-5-nitrophenyl)

S-methyl carbonodithioate.

Step 4: Oxidative Fluorodesulfurization Safety Warning: This step uses HF-Pyridine. Use

Teflon/HDPE vessels and full PPE (face shield, HF-resistant gloves).

Setup: In a Teflon reactor, charge 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (4.0 eq) and

Dichloromethane (DCM). Cool to -78 °C.

Acid Charge: Add 70% HF-Pyridine (Olah's Reagent, 20 eq) slowly.

Addition: Add the Xanthate (from Step 3) dissolved in DCM dropwise.

Reaction: Stir at -78 °C for 30 mins, then warm to 0 °C over 1 hour. The oxidative

desulfurization converts

to

.

Quench: Pour carefully into ice-cold saturated NaHCO₃ / NaHSO₃ solution (to neutralize HF

and quench bromine).

Yield: 50–65% of 3-Nitro-5-(trifluoromethoxy)anisole.

Step 5 & 6: Completion

Reduction: Hydrogenate the nitro group (H₂, Pd/C, MeOH) to yield 3-methoxy-5-

(trifluoromethoxy)aniline.
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Final Hydrolysis: Proceed as per Process A to obtain the final phenol.

Analytical Specifications
Validate the final product using the following parameters:

Test Specification Notes

Appearance
Off-white to pale yellow

solid/oil

Low melting point solid (~30–

40 °C).

¹H NMR (400 MHz, CDCl₃)

δ 6.45 (t, 1H), 6.35 (t, 1H),

6.25 (t, 1H), 5.10 (s, OH), 3.78

(s, OMe)

Characteristic 1,3,5-

substitution pattern.

¹⁹F NMR δ -58.0 ppm (s, 3F)
Distinct singlet for

.

MS (ESI-) [M-H]⁻ = 207.1
Negative mode ionization is

preferred for phenols.

Purity (HPLC) > 98.0% Area % at 254 nm.

Safety & Handling
Trifluoromethoxy Precursors: Generally lipophilic and potentially bioaccumulative. Handle in

a fume hood.

HF-Pyridine: Highly toxic and corrosive. Calcium Gluconate gel must be instantly available.

Glassware cannot be used; use HDPE or Teflon (PFA/FEP).

Diazonium Salts: Potentially explosive if allowed to dry. Keep wet and process immediately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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